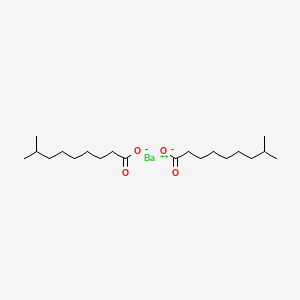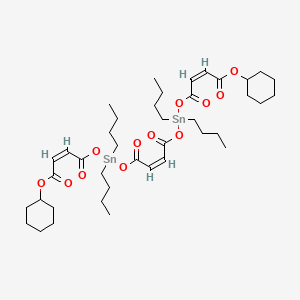
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the 2,3-dichlorophenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.
Introduction of the 3-nitrophenoxybutyl group: This can be done through an etherification reaction where the piperazine derivative reacts with a nitrophenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Reduction of nitro group: 1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine.
Substitution of chlorine atoms: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of ether bond: 1-(2,3-Dichlorophenyl)-4-butanol and 3-nitrophenol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Lacks the 4-(3-nitrophenoxy)butyl group.
4-(4-(3-Nitrophenoxy)butyl)piperazine: Lacks the 2,3-dichlorophenyl group.
1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is unique due to the presence of both the 2,3-dichlorophenyl and 4-(3-nitrophenoxy)butyl groups. This combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
869856-09-7 |
|---|---|
Fórmula molecular |
C20H23Cl2N3O3 |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-4-[4-(3-nitrophenoxy)butyl]piperazine |
InChI |
InChI=1S/C20H23Cl2N3O3/c21-18-7-4-8-19(20(18)22)24-12-10-23(11-13-24)9-1-2-14-28-17-6-3-5-16(15-17)25(26)27/h3-8,15H,1-2,9-14H2 |
Clave InChI |
VGEQWXCHXSDDIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)











